(R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride
Description
(R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is a chiral amine-alcohol derivative featuring a 3,4-dimethoxyphenyl group linked to a butanol backbone via a methylamino bridge.
Properties
CAS No. |
112767-80-3 |
|---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methyl-(1-hydroxybutan-2-yl)azanium;chloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-11(9-15)14-8-10-5-6-12(16-2)13(7-10)17-3;/h5-7,11,14-15H,4,8-9H2,1-3H3;1H |
InChI Key |
JUNPRUKHHLAGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)[NH2+]CC1=CC(=C(C=C1)OC)OC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride typically involves the reaction of ®-2-amino-1-butanol with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
| Compound Name | Molecular Formula | Key Substituents | Pharmacological Relevance | References |
|---|---|---|---|---|
| (R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol HCl | C₁₄H₂₂ClNO₃ | 3,4-Dimethoxybenzyl, butanol, (R)-chirality | Under investigation | [1, 4] |
| Verapamil Hydrochloride | C₂₇H₃₈N₂O₄·HCl | Dual 3,4-dimethoxyphenyl, nitrile, isopropyl | Calcium channel blocker | [4, 6, 7] |
| 2-(3,4-Dihydroxyphenyl)ethyl-d4-amine HCl | C₈H₇D₄NO₂·HCl | 3,4-Dihydroxybenzyl, deuterated ethylamine | Isotopic tracer in studies | [2] |
| (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine | C₁₇H₂₁NO₂ | Phenylethyl, 3,4-dimethoxybenzyl | Limited toxicity data | [1] |
| Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl | C₈H₁₈ClNO₂ | Methyl ester, branched alkyl chain, (S)-chirality | Synthetic intermediate | [3] |
Pharmacological and Physicochemical Comparisons
- Verapamil Hydrochloride: Contains two 3,4-dimethoxyphenyl groups and a nitrile moiety, contributing to its calcium channel-blocking activity. It is less selective, affecting both cardiac and vascular tissues . The target compound’s simpler structure (single dimethoxyphenyl group and butanol chain) may offer improved selectivity or reduced off-target effects.
- (R)-(+)-(3,4-Dimethoxy)benzyl-1-phenylethylamine: Shares the dimethoxyphenyl group but lacks the butanol chain.
- Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate HCl (): Features a methyl ester and branched alkyl chain, enhancing lipophilicity. The (S)-chirality contrasts with the target’s (R)-configuration, which could result in divergent receptor binding .
Biological Activity
(R)-2-(((3,4-Dimethoxyphenyl)methyl)amino)-1-butanol hydrochloride is a chiral amino alcohol with significant potential in pharmacology and medicinal chemistry. Its molecular formula is C13H22ClNO3, and it is characterized by a butanol backbone substituted with a 3,4-dimethoxyphenyl group and an amino group. This compound has been studied for its various biological activities, which are crucial for its applications in therapeutic contexts.
Structural Characteristics
The compound's structure includes:
- Chiral Center : Important for its biological activity and interactions.
- Dimethoxyphenyl Moiety : Contributes to its potential pharmacological effects.
Biological Activities
The biological activities of this compound include:
-
Anticancer Properties :
- Studies indicate that compounds with similar structures can inhibit microtubule assembly and induce apoptosis in cancer cells, particularly breast cancer cell lines such as MDA-MB-231 .
- The compound's mechanism may involve the modulation of cellular pathways leading to cell cycle arrest and apoptosis.
-
Neuroprotective Effects :
- The compound has been investigated for its potential in treating neurological disorders due to its ability to interact with neurotransmitter systems and neuroprotective pathways.
-
Enzyme Inhibition :
- It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in various therapeutic applications.
The mechanism of action involves the interaction with specific molecular targets such as receptors or enzymes. Binding to these targets can modulate their activity, leading to various biological effects. Understanding these interactions is essential for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Case Studies
- Genotoxicity Assessment :
- Reproductive Toxicity :
- Pharmacological Screening :
Comparative Analysis
| Property | Value |
|---|---|
| Molecular Formula | C13H22ClNO3 |
| Molecular Weight | 275.77 g/mol |
| CAS Number | 112767-80-3 |
| IUPAC Name | (3,4-dimethoxyphenyl)methyl-(1-hydroxybutan-2-yl)azanium;chloride |
| Boiling Point | 375.1ºC at 760 mmHg |
| Flash Point | 180.7ºC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
